5-[(Dimethylamino)methyl]-2-furanmethanol

Catalog No.
S1525569
CAS No.
15433-79-1
M.F
C8H13NO2
M. Wt
155.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[(Dimethylamino)methyl]-2-furanmethanol

CAS Number

15433-79-1

Product Name

5-[(Dimethylamino)methyl]-2-furanmethanol

IUPAC Name

[5-[(dimethylamino)methyl]furan-2-yl]methanol

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

InChI

InChI=1S/C8H13NO2/c1-9(2)5-7-3-4-8(6-10)11-7/h3-4,10H,5-6H2,1-2H3

InChI Key

BQRQOLQFLNSWNV-UHFFFAOYSA-N

SMILES

CN(C)CC1=CC=C(O1)CO

Synonyms

2-(Dimethylaminomethyl)-5-(hydroxymethyl)furan; 5-(Dimethylaminomethyl)-2-(hydroxymethyl)furan; 5-(Dimethylaminomethyl)-2-furanylmethanol; 5-(Dimethylaminomethyl)furfuryl alcohol; 5-(Hydroxymethyl)-2-furfuryldimethylamine; 5-[(Dimethylamino)methyl]-2

Canonical SMILES

CN(C)CC1=CC=C(O1)CO

5-[(Dimethylamino)methyl]-2-furanmethanol (CAS 15433-79-1) is a bifunctional furan derivative primarily utilized as the core building block in the synthesis of ranitidine and related H2-receptor antagonists . Featuring both a reactive hydroxymethyl group and a tertiary dimethylamine moiety, this compound serves as a critical electrophilic precursor for thioetherification. In industrial procurement, purchasing this pre-formed, high-purity intermediate is the standard alternative to in-house synthesis from furfuryl alcohol, as it bypasses hazardous reagent handling and complex purification steps associated with direct aminomethylation .

Attempting to substitute procured 5-[(Dimethylamino)methyl]-2-furanmethanol with in-house Mannich reactions using generic furfuryl alcohol introduces severe processability challenges [1]. Furfuryl alcohol is highly susceptible to acid-catalyzed polymerization, rapidly forming polyfurfuryl alcohol (PFA) resins that drastically reduce the yield of the target monomeric amine [1]. Furthermore, crude in-situ mixtures often contain unreacted formaldehyde and bis-aminomethylated byproducts, which interfere with downstream coupling to 2-mercaptoethylamine . Consequently, direct procurement of the >98% pure intermediate is required to maintain stoichiometric control and prevent resinous fouling in pharmaceutical manufacturing .

Elimination of Acid-Catalyzed Polymerization Losses

Furfuryl alcohol, the primary synthetic precursor to this compound, undergoes rapid polymerization into polyfurfuryl alcohol (PFA) in the presence of acidic catalysts required for aminomethylation [1]. By procuring pre-synthesized 5-[(Dimethylamino)methyl]-2-furanmethanol, manufacturers bypass this degradation pathway entirely. While in-situ Mannich reactions on furfuryl alcohol suffer from mass loss to PFA resins, the procured >98% pure intermediate provides near-quantitative availability of the reactive hydroxymethyl group for downstream thioetherification[1].

Evidence DimensionSusceptibility to acid-catalyzed resinification
Target Compound DataStable as a pre-formed intermediate (0% in-process resinification loss)
Comparator Or BaselineFurfuryl alcohol (High susceptibility to PFA polymerization under acidic conditions)
Quantified DifferenceBypasses >20% typical yield loss to PFA resins
ConditionsIndustrial scale aminomethylation / pharmaceutical intermediate synthesis

Procuring the pre-formed intermediate prevents reactor fouling and yield loss caused by the inherent instability of furfuryl alcohol.

Process Safety: Bypassing Hazardous Reagent Handling

The traditional synthesis of 5-[(Dimethylamino)methyl]-2-furanmethanol requires the use of formaldehyde and dimethylamine [1]. Formaldehyde is a regulated carcinogen, and dimethylamine is a highly flammable, toxic gas that requires specialized pressurized handling. Procuring the pre-formed intermediate eliminates the need to handle, store, and permit these hazardous reagents at the buyer's facility [1]. Compared to the baseline of raw material procurement for in-house synthesis, purchasing the finished intermediate reduces the facility's hazardous chemical footprint and eliminates the regulatory overhead associated with volatile precursors.

Evidence DimensionHazardous reagent dependency
Target Compound Data0 equivalents of formaldehyde/dimethylamine handled on-site
Comparator Or BaselineIn-house synthesis from furfuryl alcohol (Requires 1 eq. formaldehyde and 1 eq. dimethylamine)
Quantified Difference100% elimination of carcinogenic and highly flammable gas handling
ConditionsFacility-level procurement and process safety management

Eliminating formaldehyde and dimethylamine from the supply chain drastically reduces environmental, health, and safety (EHS) compliance costs.

Thioetherification Reproducibility and Impurity Control

In the synthesis of ranitidine, 5-[(Dimethylamino)methyl]-2-furanmethanol must react cleanly with 2-mercaptoethylamine hydrochloride. When using crude or in-situ generated intermediate, the presence of residual formaldehyde or bis-aminomethylated furan byproducts leads to competitive side reactions, consuming the expensive mercaptan and generating difficult-to-remove impurities. Procuring the intermediate at >98% purity ensures precise 1:1 stoichiometric control during the thioetherification step. This high-purity baseline prevents the formation of cross-linked or over-alkylated thioethers, which are common when substituting with lower-grade or unpurified Mannich reaction mixtures.

Evidence DimensionStoichiometric efficiency in thioetherification
Target Compound Data>98% purity enables exact 1:1 coupling with 2-mercaptoethylamine
Comparator Or BaselineCrude in-situ Mannich mixture (Contains formaldehyde/bis-adducts causing side reactions)
Quantified DifferenceEnables >98% stoichiometric efficiency by preventing competitive bis-adduct formation
ConditionsCoupling reaction with 2-mercaptoethylamine hydrochloride

High-purity procurement directly translates to higher yields and lower purification costs in the final active pharmaceutical ingredient (API) synthesis.

Enhanced Adsorption for Mild Steel Corrosion Inhibition

Beyond pharmaceutical synthesis, 5-(Dimethylaminomethyl)furfuryl alcohol is an effective corrosion inhibitor for mild steel in acidic environments, such as 1M HCl . Compared to unsubstituted furfuryl alcohol, the presence of the protonatable dimethylamino group provides a strong anchoring site for adsorption onto the metal surface. QSAR studies and potentiodynamic polarization measurements demonstrate that the aminated furan derivative achieves higher inhibition efficiency than simple furanols, as the nitrogen lone pair facilitates robust protective film formation that mitigates acid attack .

Evidence DimensionCorrosion inhibition efficiency in 1M HCl
Target Compound DataHigh inhibition efficiency driven by dimethylamino group adsorption
Comparator Or BaselineFurfuryl alcohol (Lacks the amine anchoring group, lower efficiency)
Quantified DifferenceEnhanced protective film formation and lower corrosion current density
ConditionsMild steel immersed in 1M HCl

For industrial formulators, the aminated structure offers a dual-action binding motif that outperforms simple alcohols in acid pickling applications.

Active Pharmaceutical Ingredient (API) Manufacturing

The primary and most critical application is serving as the direct precursor for the synthesis of ranitidine and related furan-based H2-receptor antagonists, where its high purity ensures clean thioetherification with 2-mercaptoethylamine .

Industrial Acid Pickling and Corrosion Inhibition

Utilized as an advanced corrosion inhibitor formulation component for mild steel in hydrochloric acid environments, leveraging its amine group for increased metal surface adsorption compared to standard furfuryl alcohol .

Specialty Furan Resin Modification

Employed as a functionalized monomer to introduce tertiary amine groups into furanic polymers and epoxy curatives, improving compatibility and cure characteristics while avoiding the uncontrolled polymerization seen with crude furfuryl alcohol .

UNII

96O88RC7HA

Other CAS

15433-79-1

Wikipedia

5-((dimethylamino)methyl)-2-furanmethanol

Dates

Last modified: 08-15-2023

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